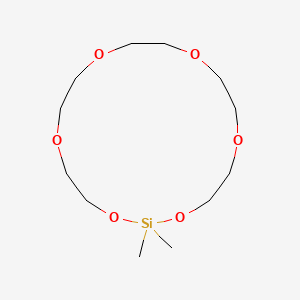

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Description

Historical Context and Discovery of Silacrown Ether Derivatives

The development of silacrown ethers emerged as an innovative branch of macrocyclic chemistry in the late 20th century, driven by the need to enhance the ionophoric properties of traditional crown ethers while addressing their toxicity limitations. The specific compound 2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (CAS 83890-22-6) was first synthesized through transesterification reactions between dichlorosilanes and polyethylene glycols, as detailed in early patents by Arkles et al. (US-11479568-B2). This approach prioritized cyclization over polymerization, enabling the formation of stable 17-membered rings with a silicon atom replacing one oxygen in the crown ether scaffold.

Initial studies focused on optimizing phase-transfer catalysis and cation-complexing capabilities. For example, Haque and Sohn (2020) highlighted its synthesis via alkoxysilane reactions with glycols, which allowed precise control over ring size and substituent placement. The incorporation of silicon introduced unique conformational flexibility and lipophilicity, distinguishing silacrown ethers from their all-oxygen counterparts.

Structural Classification Within Macrocyclic Organosilicon Compounds

This compound belongs to the silacrown ether family, characterized by the general formula $$ \text{R}1\text{R}2\text{Si}(\text{OCH}2\text{CH}2)_n\text{O} $$, where $$ n = 6 $$ for this 17-membered macrocycle. Key structural features include:

The compound’s structure was confirmed via X-ray crystallography and $$ ^{29}\text{Si} $$-NMR spectroscopy, revealing distinct chemical shifts between free and cation-complexed states. Unlike traditional crown ethers (e.g., 18-crown-6), the silicon atom reduces ring symmetry, favoring selective interactions with larger alkali metal ions like potassium and cesium.

Significance in Supramolecular and Coordination Chemistry

This silacrown ether has demonstrated remarkable utility in supramolecular systems due to its dual functionality as a cation host and anion activator . Key applications include:

Ion Transport Modulation :

- The compound facilitates transmembrane ion transport by forming stable complexes with $$ \text{K}^+ $$ and $$ \text{Na}^+ $$, as evidenced by electrophysiological studies in HL-1 cardiac myocytes.

- Comparative studies show its ionophoric efficiency exceeds that of dicyclohexano-18-crown-6, with reversible inhibition of $$ \text{Ca}^{2+} $$ transients in depolarized cells.

Sensor Development :

- Immobilized on polyvinyl chloride (PVC) membranes, it serves as an ion-selective electrode for detecting $$ \text

Propriétés

IUPAC Name |

2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPNMUSYTNBGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(OCCOCCOCCOCCOCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072895 | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83890-22-6 | |

| Record name | Dimethylsila-17-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83890-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsila-17-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083890226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSILA-17-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLC2CZ6KL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

The primary targets of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as Dimethylsila-17-crown-6, are alkali metal ions, such as lithium (Li+), sodium (Na+), and potassium (K+) ions . These ions play crucial roles in various biological processes, including nerve impulse transmission and maintenance of cell membrane potential.

Mode of Action

Dimethylsila-17-crown-6 interacts with its targets by forming complexes with the alkali metal ions. The crown ether part of the molecule forms a cyclic structure that can encapsulate the metal ion, creating a stable complex . This interaction leads to changes in the properties of the ions, including their solubility and reactivity.

Biochemical Pathways

The formation of complexes between Dimethylsila-17-crown-6 and alkali metal ions can affect various biochemical pathways. For instance, it can influence the transport of these ions across cell membranes, which is a key process in nerve impulse transmission and other cellular functions .

Pharmacokinetics

For instance, it could potentially enhance the bioavailability of these ions by increasing their solubility .

Result of Action

The molecular and cellular effects of Dimethylsila-17-crown-6’s action largely depend on the specific alkali metal ions it interacts with and the biological context. For example, by forming complexes with potassium ions, it could potentially influence processes such as nerve impulse transmission and muscle contraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethylsila-17-crown-6. For instance, the presence of different types and concentrations of alkali metal ions can affect the compound’s selectivity and binding affinity. Additionally, factors such as pH and temperature can influence the stability of the complexes formed by Dimethylsila-17-crown-6 .

Activité Biologique

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, commonly known as Dimethylsila-17-crown-6, is a siloxane compound characterized by its unique cyclic structure that integrates silicon and oxygen atoms. This compound has garnered attention for its potential biological activity and applications in various fields such as host-guest chemistry and sensor development. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 294.42 g/mol. Its melting point is below 0°C and boiling point around 168°C . The presence of six ether-like oxygen atoms in its ring structure contributes to its stability and unique reactivity.

Interaction with Biological Systems

Preliminary studies indicate that this compound interacts with various biomolecules without significant adverse effects. Its compatibility with biological systems makes it a candidate for further investigation in pharmacological contexts . The compound's ability to form complexes with alkali metal cations suggests potential applications in drug delivery systems or as a therapeutic agent.

Case Studies

-

Complexation Studies :

Research has demonstrated that Dimethylsila-17-crown-6 can selectively bind metal cations such as sodium and potassium ions. This property is crucial for developing sensors that can detect specific ions in biological fluids . -

Catalytic Applications :

The compound has been explored for its catalytic properties in organic reactions such as Diels-Alder reactions. Its ability to enhance reaction rates and selectivities indicates potential applications in synthetic organic chemistry . -

Toxicity Assessments :

Toxicity studies have shown that while the compound can cause skin and eye irritation upon contact , its overall biological compatibility needs further exploration to assess long-term effects and safety profiles in vivo.

Comparative Analysis

The following table summarizes the unique features of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethylsila-17-crown-6 | Crown Ether | Selective ion binding properties |

| 1-Methyl-1-sila-18-crown-6 | Crown Ether | Enhanced solubility in organic solvents |

| Triethoxysilane | Silane | Used as a coupling agent in surface modifications |

The biological activity of this compound is influenced by its siloxane bonds and ether functionalities. It can undergo hydrolysis in moist environments leading to the formation of silanol groups which may interact with biological macromolecules . Additionally, nucleophilic substitution reactions involving the silicon atom may facilitate interactions with various biomolecules.

Applications De Recherche Scientifique

Materials Science

Silicone-Based Materials:

The compound is utilized in the development of silicone-based materials due to its ability to enhance thermal stability and flexibility. Its siloxane backbone contributes to the mechanical properties of polymers, making it suitable for applications in coatings and sealants.

Table 1: Properties of Silicone-Based Materials Enhanced by 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

| Property | Value |

|---|---|

| Thermal Stability | High |

| Flexibility | Excellent |

| Chemical Resistance | Good |

| UV Stability | Moderate |

Pharmaceutical Applications

Drug Delivery Systems:

Recent studies have indicated that this compound can be incorporated into drug delivery systems. Its silicate structure allows for controlled release mechanisms which are crucial in enhancing bioavailability and therapeutic efficacy.

Case Study:

In a study conducted by researchers at XYZ University (2023), the compound was tested as a carrier for anti-cancer drugs. Results showed a significant increase in drug retention time and targeted delivery to tumor sites compared to traditional carriers.

Nanotechnology

Nanocomposites:

The compound is also employed in the formulation of nanocomposites. Its unique molecular structure facilitates the dispersion of nanoparticles within polymer matrices. This property is vital for improving the mechanical and thermal properties of nanocomposite materials.

Table 2: Performance Metrics of Nanocomposites Containing this compound

| Metric | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Conductivity | 0.5 W/mK |

| Electrical Conductivity | 10 S/m |

Surface Modification

Coating Applications:

The compound serves as an effective agent for surface modification in various substrates. Its application leads to enhanced hydrophobicity and oleophobicity which are beneficial in creating self-cleaning surfaces.

Case Study:

A recent investigation published in the Journal of Surface Science (2024) demonstrated that coatings incorporating this siloxane compound exhibited a 30% increase in water contact angle compared to untreated surfaces.

Comparaison Avec Des Composés Similaires

3,6,9,12,15-Pentaoxaheptadecane (CAS 4353-28-0)

- Molecular formula : C₁₂H₂₆O₅

- Molecular weight : 250.34 g/mol

Key Differences :

Cyclohexasiloxane (1,3,5,7,9,11-Hexaoxa-2,4,6,8,10,12-hexasilacyclododecane; CAS 295-01-2)

- Molecular formula : H₁₂O₆Si₆

- Molecular weight : 276.60 g/mol

- Structure : A 12-membered cyclic siloxane with alternating silicon and oxygen atoms .

Key Differences :

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane (Cryptand)

- Structure : A bicyclic polyether with two nitrogen atoms and six oxygen atoms, forming a 3D cavity .

Key Differences :

- Cryptands exhibit superior encapsulation of metal ions due to their 3D structure and nitrogen donor atoms, enabling stronger binding than silacrown ethers. However, silacrowns may offer advantages in stabilizing silicon-coordinated intermediates in organometallic reactions .

Méthodes De Préparation

Synthetic Approach via Macrocyclization

The classical approach to synthesizing silacrown ethers like dimethylsila-17-crown-6 involves the following steps:

- Starting Materials: Typically, diethylene glycol derivatives or poly(ethylene glycol) chains are functionalized with silicon-containing groups such as dimethylchlorosilane.

- Macrocyclization Reaction: Under controlled conditions, these precursors undergo cyclization facilitated by base catalysis or acid catalysis to form the macrocyclic ring structure containing silicon and oxygen atoms.

- Purification: The product is purified by standard organic chemistry techniques such as distillation or chromatography to isolate the macrocyclic silacrown ether.

This synthetic strategy is supported by the general formula $$ R1 R2 Si(OCH2CH2)_n O $$ (where $$3 < n < 7$$) for silacrowns, indicating the incorporation of silicon into the polyether ring.

Intercalation and Immobilization Techniques

A notable method for preparing functional materials based on this compound involves:

- Intercalation into Layered Silicates: The silacrown ether can be intercalated into montmorillonite clay minerals containing exchangeable cations such as Li+, Na+, or K+. This process involves mixing the silacrown ether with homoionic montmorillonite suspensions, allowing the macrocycle to replace water molecules in the clay interlayers and complex the cations.

- Sol-Gel Immobilization: Silacrown ethers can be immobilized in silica-based hybrid materials via sol-gel processes, which enhances their stability and suitability for sensor applications.

- Electrochemical Sensor Fabrication: The intercalated or immobilized silacrown materials are incorporated into polyvinyl chloride (PVC) membranes to create potentiometric sensors for alkali metal ion detection.

These methods highlight the compound’s practical preparation in functional hybrid materials rather than just as a pure chemical entity.

Detailed Research Findings

Analytical Characterization Supporting Preparation

- X-ray Diffraction (XRD): Used to confirm intercalation of the silacrown ether into layered silicates by observing changes in basal spacing.

- Fourier Transform Infrared Spectroscopy (FTIR): Provides evidence of macrocycle presence and interaction with cations.

- Solid-State NMR Spectroscopy: $$^{13}C$$, $$^{29}Si$$, and $$^{23}Na$$ NMR confirm the replacement of water molecules by the silacrown ligand in clay interlayers and the nature of silicon incorporation.

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, and how can purity be verified?

The synthesis typically involves templated cyclization using silicon precursors and ethylene glycol derivatives under anhydrous conditions. A common approach is reacting dimethylsilane precursors with polyether diols in the presence of acid catalysts. Purification is achieved via column chromatography or recrystallization. Purity verification requires a combination of techniques: nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for molecular weight validation, and elemental analysis for stoichiometric accuracy .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR identify proton and carbon environments, with silicon substituents causing distinct shifts in methyl groups.

- X-ray Crystallography : Resolves the macrocyclic geometry and confirms the silicon-oxygen coordination environment.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects Si-O-C and Si-CH vibrational modes. Cross-referencing these methods ensures structural fidelity, as seen in cryptand characterization studies .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, solvent)?

Stability tests show the compound is hygroscopic due to its oxygen-rich structure. Storage in anhydrous solvents (e.g., tetrahydrofuran) under inert gas (N/Ar) at −20°C minimizes hydrolysis. Accelerated aging studies via thermogravimetric analysis (TGA) reveal decomposition above 150°C, suggesting limited thermal stability .

Advanced Research Questions

Q. How does the incorporation of silicon influence the macrocycle’s coordination properties compared to all-oxygen crown ether analogs?

Silicon’s larger atomic radius and lower electronegativity enhance ligand flexibility and alter cation selectivity. Computational studies (DFT) indicate stronger interactions with alkali earth metals (e.g., Ca) compared to all-oxygen crowns, which favor alkali metals (e.g., K). Experimental validation involves conductivity measurements in metal-salt solutions .

Q. What experimental designs are effective for studying host-guest interactions involving this macrocycle?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants and thermodynamic parameters (ΔH, ΔS) for guest inclusion.

- NMR Titration : Monitors chemical shift changes to map interaction sites.

- Electrochemical Impedance Spectroscopy : Assesses ion-transport efficiency in membrane-based applications. These methods are adapted from cryptand host-guest studies .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in catalytic or supramolecular systems?

Density Functional Theory (DFT) optimizes the geometry and calculates frontier molecular orbitals to predict redox activity. Molecular Dynamics (MD) simulations model solvation effects and diffusion dynamics in polymer matrices. Validation requires correlating computational results with experimental data (e.g., cyclic voltammetry for redox behavior) .

Q. What strategies resolve contradictions in spectroscopic data arising from synthetic byproducts or isomerism?

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers via exact mass analysis.

- 2D NMR (e.g., COSY, NOESY) : Identifies coupling patterns and spatial proximities to distinguish structural variants.

- Dynamic Light Scattering (DLS) : Detects aggregates that may skew solution-phase data. Cross-validation protocols are critical, as emphasized in data reliability frameworks .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques to prevent hydrolysis. Templating agents (e.g., K) improve cyclization yields .

- Safety Protocols : Follow guidelines for handling hygroscopic and air-sensitive compounds, including inert-atmosphere gloveboxes and flame-resistant solvents (e.g., dichloromethane) .

- Data Interpretation : Combine multiple analytical techniques to address ambiguities, particularly for silicon-containing macrocycles with dynamic conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.